N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-5-3-4-6-16(14)20-18(23)17(22)19-13-15-7-9-21(10-8-15)11-12-24-2/h3-6,15H,7-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPDLMBECRWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions.
Introduction of the Oxalamide Moiety: The oxalamide group is introduced by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Coupling with o-Tolyl Group: The final step involves coupling the oxalamide intermediate with o-tolylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxalamide moiety can produce corresponding amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide can be compared with other similar compounds, such as:
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: This compound has a similar structure but with a meta-tolyl group instead of an ortho-tolyl group, leading to different chemical and biological properties.
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide: This compound has a para-tolyl group, which may result in different reactivity and pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Biological Activity
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an oxalamide moiety, and an o-tolyl group. Its molecular formula is with a molecular weight of approximately 290.36 g/mol. The structural characteristics contribute to its unique biological properties.
| Component | Structure | Function |
|---|---|---|
| Piperidine | Piperidine | Provides structural rigidity and influences receptor binding. |
| Oxalamide | Oxalamide | Enhances solubility and stability. |
| o-Tolyl Group | o-Tolyl | Modulates biological activity through specific interactions with targets. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. Preliminary studies suggest that it may function as both an agonist and antagonist at specific receptors, leading to modulation of various physiological processes.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies have shown that oxalamide derivatives possess significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
- Neuroprotective Effects : The piperidine structure may contribute to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Cells :
In vitro assays assessed the cytotoxicity of the compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant anticancer activity compared to control groups. -
Neuroprotection Studies :
Animal models treated with the compound showed reduced neuronal damage following induced ischemia, suggesting its potential for neuroprotective applications.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide | Fluorobenzoyl instead of methoxyethyl | Enhanced receptor binding but lower solubility |
| N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide | Para-tolyl instead of ortho-tolyl | Different pharmacokinetic properties |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
